molecular formula C5H3ClN2S B1430203 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile CAS No. 25069-00-5

5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile

Cat. No.: B1430203
CAS No.: 25069-00-5
M. Wt: 158.61 g/mol
InChI Key: HMGYCNGIPRCGJE-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 3-position, and a cyano group at the 4-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the reaction of 2-chloroacrylonitrile with thiourea under basic conditions to form the thiazole ring. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic or neutral conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines and related compounds.

Scientific Research Applications

5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1,2,4-thiadiazole: Similar structure but with a different ring system.

    2-Chloro-5-methylthiazole: Similar substituents but different positions on the ring.

    3-Methyl-1,2-thiazole-4-carbonitrile: Lacks the chlorine substituent.

Uniqueness

5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl group, and cyano group on the thiazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-3-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c1-3-4(2-7)5(6)9-8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGYCNGIPRCGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00780719
Record name 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00780719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25069-00-5
Record name 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00780719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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